Product packaging for alpha-D-allopyranose(Cat. No.:CAS No. 7282-79-3)

alpha-D-allopyranose

Cat. No.: B1623199
CAS No.: 7282-79-3
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-UKFBFLRUSA-N
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Description

Molecular Architecture and Stereochemical Configuration

Anomeric Alpha Configuration in Pyranose Form

alpha-D-Allopyranose adopts a six-membered pyranose ring structure with the anomeric hydroxyl group (C1-OH) in the axial orientation. This configuration arises from the anomeric effect , a stereoelectronic phenomenon favoring axial positioning of electronegative substituents at the anomeric center to minimize dipole repulsions and maximize hyperconjugative stabilization. The molecule’s stereochemistry is defined by the absolute configuration of its chiral centers:

Position Configuration Group Orientation
C1 R Axial OH
C2 S Equatorial OH
C3 R Equatorial OH
C4 R Equatorial OH
C5 S Equatorial OH
C6 R Axial CH₂OH

The axial CH₂OH group at C6 contributes to steric interactions, while the equatorial OH groups at C2, C3, C4, and C5 align to minimize 1,3-diaxial repulsions.

Comparative Analysis with Beta-D-Allopyranose

Beta-D-allopyranose differs at the anomeric center, where the hydroxyl group adopts an equatorial orientation. This structural divergence significantly impacts conformational stability and equilibrium ratios:

Feature This compound beta-D-Allopyranose
Anomeric Configuration Axial OH (α-anomer) Equatorial OH (β-anomer)
Conformational Stability Lower due to axial CH₂OH Higher due to equatorial CH₂OH
NMR Coupling Constant (J₁,₂) ~2.9 Hz (axial) ~7.3 Hz (equatorial)
Equilibrium Preference Minor in solution Major in solution

In aqueous environments, beta-D-allopyranose dominates due to reduced steric strain, while this compound is stabilized by intramolecular hydrogen bonding in specific derivatives.

IUPAC Nomenclature and Alternative Naming Conventions

The IUPAC systematic name for this compound is (2S,3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol . Alternative nomenclatures include:

Name/Code Type Source
alpha-D-allose Trivial name PubChem
D-allose Systematic name ChEBI
AFD Shortened code PDBj
7282-79-3 CAS Registry NCBI
WURCS=2.0/1,1,0/[a2222h-1a_1-5]/1/ Linear code J-GLOBAL

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B1623199 alpha-D-allopyranose CAS No. 7282-79-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-UKFBFLRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@H]([C@H](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316574
Record name α-D-Allopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7282-79-3
Record name α-D-Allopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7282-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-D-Allopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007282793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-D-Allopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-D-ALLOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B68P7HA84O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Chemical Synthesis of Alpha-D-Allopyranose

Epimerization of D-Glucose Derivatives

Chemical synthesis of this compound often begins with D-glucose due to its availability. Epimerization at C-3 is achieved via intermediate protection and deprotection steps. For example, Kiso et al. (1994) demonstrated that acyl-protected 1,4-anhydro-D-glucopyranose derivatives undergo ring-opening polymerization, yielding (1→5)-β-D-glucofuranan intermediates that can be chemically modified to produce allopyranose. Key steps include:

  • Protection : Benzyl or acetyl groups shield hydroxyl groups at C-2, C-4, and C-6.
  • Epimerization : Treatment with base (e.g., NaOMe) induces C-3 inversion.
  • Deprotection : Acidic hydrolysis removes protecting groups, yielding this compound.

Yields for this method typically range from 15–30%, with byproducts arising from incomplete epimerization or over-deprotection.

Table 1: Epimerization Conditions and Outcomes
Substrate Catalyst Temperature (°C) Yield (%) Reference
1,4-Anhydro-D-Glcp NaOMe 80 22
2,3,5-Tri-O-acetyl Pyridine 60 18

Glycosylation and Deprotection Strategies

Glycosylation reactions enable the assembly of allopyranose from smaller fragments. Gómez et al. (2022) synthesized D-allopyranosyl acceptors from D-glucose precursors using regioselective glycosidation. Trichloroacetimidate donors, such as α-D-galactopyranosyl trichloroacetimidate, react with partially protected allose derivatives under Lewis acid catalysis (e.g., BF₃·Et₂O). Axial O-3 exhibits higher reactivity than equatorial O-4 due to reduced steric hindrance, achieving 65% regioselectivity for α-anomers.

Critical challenges include:

  • Stereochemical control : Anomeric α/β ratios depend on solvent polarity and catalyst choice.
  • Byproduct formation : Competing reactions at O-4 require meticulous protecting group strategies.

Enzymatic Production Methods

Isomerase-Catalyzed Conversion

Enzymatic methods leverage isomerases to convert abundant sugars into D-allose, which is subsequently isolated as this compound. Park et al. (2021) optimized continuous D-allose production using immobilized glucose isomerase (Sweetzyme IT) in a packed-bed reactor. Key parameters:

  • Substrate : 500 g/L D-allulose.
  • Conditions : pH 8.0, 60°C, dilution rate 0.24/h.
  • Outcome : 150 g/L D-allose with 30% conversion yield and 36 g/L/h productivity.

Similarly, Zhang et al. (2019) employed a one-pot system combining D-psicose 3-epimerase (DPE) and L-rhamnose isomerase (L-RhI) to convert D-fructose into D-allose via D-psicose. Immobilized enzymes retained 80% activity after five cycles, reducing production costs by 40% compared to free enzymes.

Table 2: Enzymatic Conversion Efficiency
Enzyme Substrate Temperature (°C) Yield (%) Reference
Glucose isomerase D-allulose 60 30
DPE + L-RhI D-fructose 55 25

Epimerase-Assisted Synthesis

D-Allose epimerases directly interconvert D-allose and D-psicose. Lee et al. (2022) engineered a Clostridium sp. epimerase with a 4.2-fold increase in catalytic efficiency ($$k{cat}/Km$$) through site-directed mutagenesis. The optimized enzyme achieved 85% conversion of D-psicose to D-allose at 50°C, though product inhibition above 200 g/L limited scalability.

Biotechnological Approaches

Engineered Microbial Systems

Metabolic engineering enables de novo allose synthesis. Kim et al. (2022) constructed an Escherichia coli strain with:

  • Knockouts : fruA, ptsG, and glk to block competitive pathways.
  • Overexpression : D-psicose 3-epimerase and L-rhamnose isomerase genes.
    Fed-batch fermentation yielded 127.35 mg/L D-allose from glycerol and D-glucose over 84 hours. While promising, low titers highlight the need for pathway optimization.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison
Method Cost Yield (%) Scalability Purity (%)
Chemical synthesis High 15–30 Low 85–90
Enzymatic conversion Moderate 25–30 High 95–98
Microbial production Low <1 Moderate 70–75

Key Findings :

  • Enzymatic methods dominate industrial settings due to high regioselectivity and mild conditions.
  • Chemical routes remain valuable for producing gram-scale batches for research.
  • Biotechnological approaches require strain engineering breakthroughs to compete economically.

Chemical Reactions Analysis

Enzymatic Phosphorylation in Metabolic Pathways

α-D-Allopyranose serves as an intermediate in bacterial carbohydrate metabolism. In E. coli, it undergoes phosphorylation via the enzyme D-allose kinase (AlsK):

α-D-Allopyranose+ATPAlsKα-D-allose 6-phosphate+ADP+H+\text{α-D-Allopyranose} + \text{ATP} \xrightarrow{\text{AlsK}} \text{α-D-allose 6-phosphate} + \text{ADP} + \text{H}^+

This reaction is critical for the D-allose degradation pathway, enabling further metabolic processing .

Key Enzymes and Reactions

EnzymeReactionProduct
D-allose kinasePhosphorylation at C6α-D-allose 6-phosphate
Mannose permeaseTransports α-D-allopyranose across membranesIntracellular monosaccharide

Mutarotation and Anomer Interconversion

Like glucose, α-D-allopyranose undergoes mutarotation in aqueous solution, equilibrating with its β-anomer via ring-opening to the acyclic aldehyde form. Computational studies suggest:

  • Energy barrier : ~47 kcal/mol for pyranose ring opening .

  • Equilibrium composition : Favors the β-anomer due to steric and electronic stabilization .

This process is pH-dependent and involves general base catalysis by water molecules .

Oxidation Reactions

α-D-Allopyranose can be oxidized under controlled conditions:

  • Nitric acid oxidation : Converts terminal -CH2_2OH and aldehyde groups to carboxylic acids, yielding D-allaric acid (a dicarboxylic acid) .

  • Enzymatic oxidation : Selective oxidation of the -CH2_2OH group to form D-alluronic acid , though no chemical reagents achieve this selectively .

Glycosylation and Ether Formation

α-D-Allopyranose reacts in Koenigs-Knorr-type glycosylation when acetylated:

  • Acetylation : Forms pentaacetyl-α-D-allopyranose.

  • Bromination : Treatment with HBr yields a glycosyl bromide intermediate.

  • Nucleophilic substitution : Reacts with alcohols (e.g., methanol) to form β-glycosides, regardless of the starting anomer .

Mechanistic Insight :

  • The reaction proceeds via an oxonium ion intermediate, enabling stereochemical inversion at the anomeric center .

Thermal Degradation and Pyrolysis

Under pyrolysis conditions (high-temperature biomass processing), α-D-allopyranose undergoes:

  • Dehydration : Forms levoglucosan-like products, with energy barriers (~48 kcal/mol) comparable to glucose .

  • Ring-opening : Competes with dehydration, influenced by adjacent hydroxyl groups’ electron-donating effects .

Base-Catalyzed Epoxidation

Derivatives of α-D-allopyranose react with peroxides to form epoxides. For example:

  • 3-Deoxy-2-O-methyl-α-D-allopyranose reacts with m-chloroperbenzoic acid to yield 2,3-anhydro-2-methoxy-α-D-allopyranose , a precursor to kojic acid derivatives .

Scientific Research Applications

Biochemical Research Applications

Alpha-D-allopyranose serves as a valuable compound in biochemical research due to its structural similarity to glucose. It is often used as a model compound for studying carbohydrate interactions and enzymatic reactions.

Case Study: Enzymatic Activity

Research has shown that this compound can act as a substrate for certain glycosyltransferases. For example, a study demonstrated that the enzyme β-galactosidase can hydrolyze this compound, providing insights into enzyme specificity and activity in carbohydrate metabolism .

Food Science

In food science, this compound is utilized for its sweetness and functional properties. It can be incorporated into various food products to enhance flavor and texture.

Data Table: Sweetness Comparison

CompoundSweetness Relative to Sucrose
This compound0.5
Sucrose1.0
Fructose1.5

This table highlights that while this compound is less sweet than sucrose, it can still contribute to the overall sweetness profile of food products without excessive caloric content.

Pharmaceutical Applications

This compound has potential applications in drug formulation and delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability.

Case Study: Drug Delivery Systems

A study investigated the use of cyclodextrins modified with this compound for improving the solubility of poorly soluble drugs. The results indicated that these modified cyclodextrins significantly enhanced drug solubility compared to traditional formulations .

Material Science

In material science, this compound is explored for its potential in creating biodegradable materials. Its polymerization can lead to the development of sustainable bioplastics.

Data Table: Polymerization Properties

Polymer TypeSourceDegradation Time (months)
Starch-BasedCorn6-12
This compound PolymersSynthetic Blends3-6

This comparison shows that polymers derived from this compound have a shorter degradation time compared to traditional starch-based materials, highlighting their potential for environmentally friendly applications.

Mechanism of Action

The mechanism of action of alpha-D-allopyranose involves its interaction with specific molecular targets and pathways. For instance, it can bind to certain enzymes and inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 7282-79-3
  • Stereochemistry : Axial hydroxyl groups at C2 and C3; equatorial at C4 .
  • Solubility : Highly soluble in water due to extensive hydrogen bonding.

Comparison with Structurally Similar Compounds

Structural Isomers: Alpha-D-Glucopyranose and Alpha-D-Allopyranose

Property This compound Alpha-D-Glucopyranose
Molecular Formula C₆H₁₂O₆ C₆H₁₂O₆
Stereochemistry C2: axial; C3: axial C2: axial; C3: equatorial
Biological Role Rare in nature; enzymatic studies Primary energy source
Natural Occurrence Limited (bacteria, plants) Ubiquitous (e.g., starch)

Alpha-D-glucopyranose (glucose) shares the same molecular formula but differs at C3 hydroxyl configuration.

Epimers: this compound vs. Alpha-D-Idopyranose

Alpha-D-idopyranose, another aldohexose epimer, differs at C2 and C5 configurations.

Property This compound Alpha-D-Idopyranose
Hydroxyl Configuration C2: axial; C5: axial C2: equatorial; C5: axial
Biological Relevance Substrate for glycosidases Component of glycosaminoglycans

Idopyranose’s equatorial C2 hydroxyl enables unique interactions in heparin and hyaluronic acid, unlike allopyranose .

Deoxy Sugars: Alpha-D-Tyvelopyranose

Alpha-D-tyvelopyranose (3,6-dideoxy-alpha-D-arabino-hexopyranose) is a deoxy derivative with C3 and C6 hydroxyls replaced by hydrogen.

Property This compound Alpha-D-Tyvelopyranose
Formula C₆H₁₂O₆ C₆H₁₂O₄
Function Metabolic studies Antigen in bacterial LPS
Stability High (hydroxyl-rich) Reduced (hydrophobic)

Tyvelopyranose’s lack of hydroxyl groups enhances membrane permeability, making it critical in pathogen-host interactions .

Amino Sugars: 2-Amino-2-Deoxy-Alpha-D-Glucopyranose (Glucosamine)

Glucosamine replaces the C2 hydroxyl group with an amino group.

Property This compound Glucosamine
Functional Group C2: -OH C2: -NH₂
Application Enzymatic assays Joint health supplements
Charge at pH 7 Neutral Positively charged

The amino group in glucosamine facilitates cartilage repair, unlike allopyranose, which lacks bioactivity in humans .

Phosphate Derivatives: Alpha-D-Glucopyranose 1-Phosphate

Phosphorylation at C1 distinguishes this derivative.

Property This compound Glucopyranose 1-Phosphate
Formula C₆H₁₂O₆ C₆H₁₁O₉P⁻² (disodium salt)
Role Substrate analog Glycogen synthesis intermediate
Solubility High Moderate (salt-dependent)

Phosphate derivatives are critical in energy storage, while allopyranose remains a niche research tool .

Biological Activity

Alpha-D-allopyranose is a six-membered sugar ring that is an epimer of D-glucose, differing in the configuration around the C-3 carbon. This compound exhibits various biological activities that have garnered interest in scientific research, particularly in the fields of biochemistry, pharmacology, and medicinal chemistry. This article explores its biological activity, including its structure-activity relationships, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C6H12O6C_6H_{12}O_6 and can exist in several anomeric forms. The specific rotation of this compound is crucial for understanding its behavior in solution, particularly its mutarotation properties, where it interconverts with its beta form in aqueous environments. This property is essential for its biological interactions and stability.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of sugar derivatives, including those related to allopyranose. For instance, d-xylopyranosides have shown antimicrobial activity against various pathogens such as Staphylococcus aureus and Escherichia coli . While specific data on this compound's antimicrobial efficacy is scarce, the biological activity of related compounds suggests a potential for similar effects.

Structure-Activity Relationship (SAR)

A comprehensive SAR study focused on the synthesis of modified allopyranoses demonstrated that structural modifications significantly influence biological activity. Compounds with specific hydroxyl group orientations exhibited enhanced glucose transport stimulatory activity . Such findings underscore the importance of molecular structure in determining biological efficacy.

Computational Studies

Recent computational studies using density functional theory (DFT) have provided insights into the conformational preferences and stability of this compound compared to its beta counterpart. These studies revealed a slight energetic preference for the alpha anomer under certain conditions, influencing its reactivity and interaction with biological targets .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntidiabeticInsulin mimetic effects; glucose transport
AntimicrobialActivity against bacteria and fungi
Structure-ActivityModifications enhance biological efficacy
Computational AnalysisStability and conformational preferences

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-D-allopyranose
Reactant of Route 2
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